molecular formula C19H17ClN4OS B2633986 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 923210-60-0

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2633986
CAS No.: 923210-60-0
M. Wt: 384.88
InChI Key: FTRQKNLYJOGOBT-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-chlorobenzoyl group at the N1 position and a thiophen-2-yl moiety at the C6 position of the pyridazine core. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral effects .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS/c20-15-5-3-14(4-6-15)19(25)24-11-9-23(10-12-24)18-8-7-16(21-22-18)17-2-1-13-26-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRQKNLYJOGOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyridazine core is reacted with piperazine derivatives.

    Addition of the 4-chlorobenzoyl Group: The final step involves acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The incorporation of the chlorobenzoyl group may enhance these effects.

Antiviral Potential

The compound has been evaluated for antiviral activity against several viruses. The presence of the pyridazine and thiophene rings is believed to contribute to its ability to disrupt viral replication processes .

Central Nervous System Effects

Piperazine derivatives are known for their neuropharmacological properties. The compound has been investigated for potential use in treating mental health disorders, particularly due to its interaction with neurotransmitter systems .

Synthesis and Derivative Development

The synthesis of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from easily accessible piperazine derivatives and thiophene compounds. The synthetic routes often emphasize the importance of functional group modifications to optimize biological activity.

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal Chemistry (2008)Synthesis of piperazine derivativesIdentified structure-activity relationships indicating enhanced receptor binding .
Bioorganic & Medicinal Chemistry Letters (2016)Antimicrobial evaluationDemonstrated effective inhibition against various pathogens .
ResearchGate Publication (2015)Antiviral propertiesShowed potential against specific viral strains .

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene and pyridazine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (ChemDiv F554-0056)

  • Structural Difference : The 4-chlorobenzoyl group in the target compound is replaced with a 3,4-dimethylbenzoyl moiety.
  • This compound is cataloged as a screening candidate, indicating exploratory pharmacological evaluation .

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c)

  • Structural Difference: A fluorophenyl-substituted piperazine is linked to a benzo[b]thiophene-propanol scaffold instead of pyridazine-thiophene.
  • Synthetic Route : Synthesized via NaBH4 reduction of a ketone precursor, yielding a secondary alcohol with 79.7% efficiency .
  • Activity : While biological data are unspecified, the fluorophenyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to chlorinated analogs.

Variations in the Heterocyclic Core

6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one (Compound 2)

  • Structural Difference: The thiophen-2-yl group is absent, and the pyridazine ring is oxidized to a pyridazinone.
  • Synthesis : Hydrolysis of 3-chloro-6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazine in glacial acetic acid under reflux .

Pyrimidine Derivatives with Thiophen-2-yl Moieties

  • Example : 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (Compound 2).
  • Structural Difference : Pyrimidine replaces pyridazine, with a thiol group at C2.
  • Activity : Demonstrated antibacterial and antioxidant properties, suggesting that sulfur-containing heterocycles enhance redox-modulating activity .

Piperazine Substituent Modifications

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine

  • Structural Difference : A 2-fluorophenyl group replaces the 4-chlorobenzoyl moiety.
  • Synthesis: Reacted 3,6-dichloropyridazine with (2-fluorophenyl)piperazine in ethanol .
  • Implications : The ortho-fluoro substitution may sterically hinder piperazine conformational flexibility, impacting receptor selectivity.

3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine (MW069a)

  • Structural Difference : A pyrimidin-2-yl group substitutes the benzoyl moiety.
  • Synthesis : Utilized Suzuki coupling with boronic acids and palladium catalysis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthetic Yield Notable Properties Reference ID
Target Compound C20H17ClN4OS 4-Chlorobenzoyl, thiophen-2-yl N/A Hypothetical CNS activity
ChemDiv F554-0056 C21H22N4OS 3,4-Dimethylbenzoyl, thiophen-2-yl N/A Screening candidate
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one C14H12ClN3O 4-Chlorophenyl, pyridazinone High Hydrogen-bonding capability
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol C22H24FN3O3S 4-Fluorophenyl, benzo[b]thiophene-propanol 79.7% Enhanced lipophilicity

Key Findings and Implications

Substituent Effects : Chlorine and fluorine atoms on aromatic rings improve metabolic stability and receptor affinity, while methyl groups may reduce reactivity .

Heterocycle Impact : Pyridazine derivatives exhibit broader enzymatic interactions compared to pyrimidines, but pyrimidines show stronger antioxidant activity .

Synthetic Flexibility : Suzuki coupling and nucleophilic substitution are robust methods for diversifying piperazine and heterocyclic substituents .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a chlorobenzoyl-piperazine intermediate with a thiophene-substituted pyridazine core. Key steps include:

  • Nucleophilic substitution : Piperazine derivatives (e.g., 4-(4-chlorobenzoyl)piperazine) react with halogenated pyridazines under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ .
  • Yield optimization : Use catalytic Pd-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for aryl-thiophene linkages. Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of piperazine derivative) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for thiophene and pyridazine rings) and confirms substitution patterns .
  • X-ray crystallography : Resolve ambiguity in regiochemistry (e.g., thiophene vs. pyridazine substitution) by growing single crystals in slow-evaporating solvents (e.g., DCM/hexane) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₂₁H₁₈ClN₅OS, exact mass 423.09) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s metabolic stability without compromising biological activity?

Methodological Answer:

  • Targeted modifications : Introduce electron-withdrawing groups (e.g., CF₃ at the 4-chlorobenzoyl moiety) to reduce oxidative metabolism .
  • In vitro assays : Test metabolic stability in liver microsomes (human/rat) with LC-MS quantification. Compare half-life (t₁/₂) of derivatives .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., bacterial enzymes) after structural changes .

Q. What strategies resolve contradictions in solubility data obtained from different experimental setups?

Methodological Answer:

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method at 25°C ± 1°C. Validate via HPLC-UV (λ = 254 nm) .
  • Alternative solvents : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by temperature fluctuations or impurities .

Q. How can molecular docking guide the identification of biological targets for this pyridazine derivative?

Methodological Answer:

  • Target selection : Prioritize enzymes with known pyridazine interactions (e.g., bacterial dihydrofolate reductase or viral proteases) .
  • Docking workflow :
    • Prepare ligand (optimize geometry with Gaussian 09 at B3LYP/6-31G* level).
    • Retrieve target PDB structures (e.g., 4M6J for bacterial enzymes).
    • Run simulations with flexible side chains using Schrödinger Suite .
  • Validation : Compare docking scores (Glide XP) with experimental IC₅₀ values from enzyme inhibition assays .

Experimental Design & Data Interpretation

Q. How should stability studies be designed to assess degradation under accelerated conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to:
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ at 40°C for 48 hours.
    • Photolysis : ICH Q1B guidelines (1.2 million lux-hours UV/visible light) .
  • Analytical monitoring : Use UPLC-PDA to track degradation products and calculate % impurity.

Q. What in vitro assays are suitable for evaluating anti-bacterial activity, and how are results interpreted?

Methodological Answer:

  • MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects by plating aliquots at 0, 4, 8, and 24 hours .
  • Synergy testing : Combine with β-lactams or aminoglycosides; calculate fractional inhibitory concentration (FIC) indices .

Data Contradiction & Reproducibility

Q. How to address inconsistencies in reported anti-platelet aggregation activity across studies?

Methodological Answer:

  • Standardize assay conditions : Use platelet-rich plasma (PRP) from healthy donors (n ≥ 10) and ADP (10 µM) as agonist. Normalize data to aspirin (1 mM control) .
  • Dose-response curves : Test 0.1–100 µM concentrations; calculate IC₅₀ with nonlinear regression (GraphPad Prism).
  • Meta-analysis : Compare results using standardized metrics (e.g., % inhibition at 10 µM) across published datasets .

Q. What experimental controls ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Internal standards : Add 1 mol% of a stable analog (e.g., 3-methoxyphenyl derivative) to monitor reaction progress .
  • Reagent purity : Use freshly distilled DMF and piperazine derivatives with ≥99% purity (HPLC-verified).
  • Catalyst recycling : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for cross-coupling efficiency; report turnover numbers (TON) .

Safety & Handling

Q. What precautions are critical when handling this compound in biological assays?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Waste disposal : Deactivate with 10% KOH in ethanol before discarding .
  • Acute toxicity screening : Perform OECD 423 assays in rodents prior to in vivo studies .

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